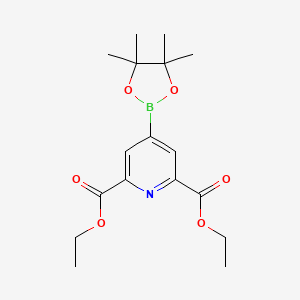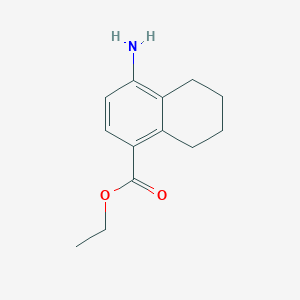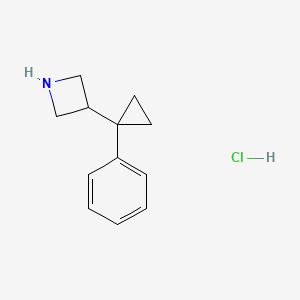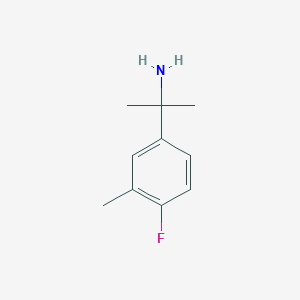
(R)-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid is a chiral compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions including condensation and reduction.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final step involves the coupling of the intermediate with the Boc-protected amino acid under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Acids: Such as trifluoroacetic acid for Boc deprotection.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Derivatives: Products formed by substituting the bromine atom.
Free Amine: Formed by deprotecting the Boc group.
科学研究应用
®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the development of new synthetic methodologies.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of ®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The bromophenyl group may also play a role in binding to hydrophobic pockets in target proteins.
相似化合物的比较
Similar Compounds
®-4-(4-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure with a chlorine atom instead of bromine.
®-4-(4-Fluorophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The Boc-protected amino group also provides versatility in synthetic applications.
属性
分子式 |
C15H20BrNO4 |
|---|---|
分子量 |
358.23 g/mol |
IUPAC 名称 |
(2R)-4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI 键 |
NGNHYCFMJNTVHN-GFCCVEGCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)Br)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13505450.png)
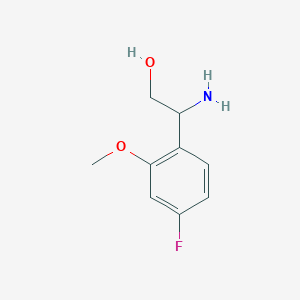
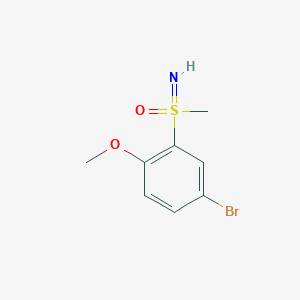
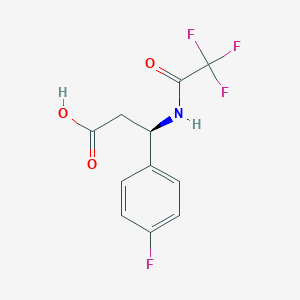
![6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
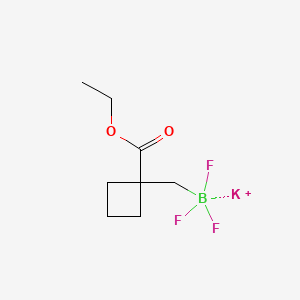
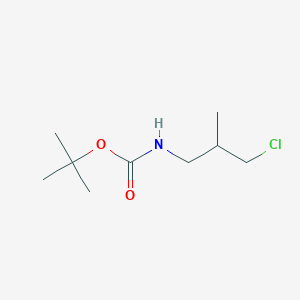
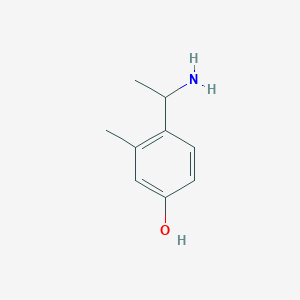
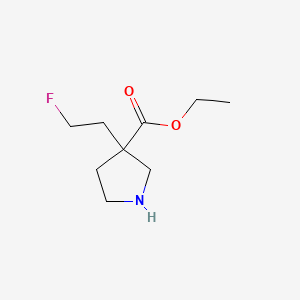
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
